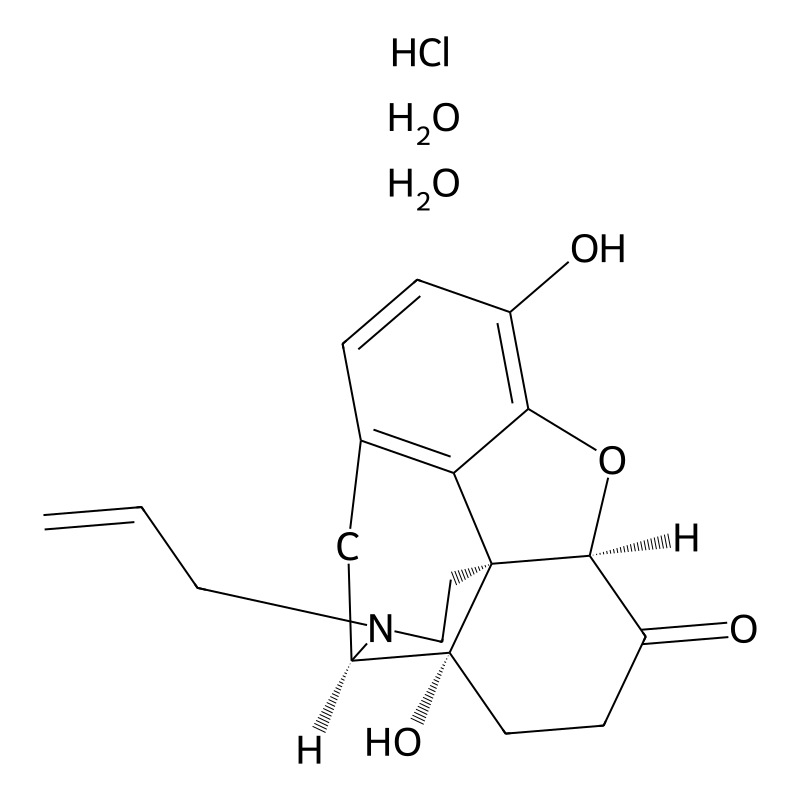

Naloxone hydrochloride dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding the Pharmacology of Opioid Systems

Naloxone's ability to specifically bind to opioid receptors makes it a valuable tool for researchers investigating the mechanisms of action of various opioid drugs. By studying the effects of naloxone on opioid-mediated responses in both in vitro and in vivo models, scientists can gain insights into how opioids interact with the body's nervous system and produce their effects [].

Development of Novel Opioid Antagonists

Naloxone serves as a benchmark antagonist for opioid receptors. Researchers use it as a reference point when developing new medications designed to reverse opioid overdose or block the effects of opioids for other therapeutic purposes. By comparing the properties of new compounds to naloxone, scientists can evaluate their efficacy, potency, and potential side effects [].

Studying Opioid Dependence and Addiction

Naloxone can be used to assess the severity of opioid dependence in research settings. By administering naloxone to individuals with opioid use disorder and observing their withdrawal symptoms, researchers can gain insights into the degree of physical dependence on opioids.

Investigation of Pain Management Strategies

Naloxone can be helpful in differentiating between different types of pain. Researchers can use it to determine if a patient's pain is mediated by opioid receptors. If naloxone reverses the pain sensation, it suggests that opioids may be involved in the pain pathway [].

Opioid-Induced Respiratory Depression Research

Naloxone's ability to reverse opioid-induced respiratory depression makes it a crucial tool for studying this life-threatening complication. Researchers can use naloxone to model opioid overdose scenarios and evaluate the effectiveness of various interventions in reversing respiratory depression [].

Naloxone hydrochloride dihydrate is a specific competitive opioid antagonist, primarily used to reverse the effects of opioid overdose. Its chemical structure is characterized by the formula , with a molecular weight of approximately 399.87 g/mol. The compound appears as a white to slightly off-white powder that is soluble in water and dilute acids but is practically insoluble in ether and chloroform . Naloxone hydrochloride dihydrate is often administered in emergency situations to counteract respiratory depression and sedation caused by opioid drugs such as morphine, heroin, and fentanyl .

Naloxone acts as a competitive antagonist at mu-opioid receptors in the central nervous system [, ]. Opioid drugs like heroin or fentanyl bind to these receptors, producing characteristic effects like pain relief and sedation. Naloxone binds to the same receptors with a higher affinity, displacing the opioid and reversing its effects. This can be lifesaving in opioid overdoses, where respiratory depression can lead to death [].

The primary biological activity of naloxone hydrochloride dihydrate is its role as an opioid antagonist. It exhibits a high affinity for μ-opioid receptors, functioning as an inverse agonist. This mechanism allows it to counteract the life-threatening effects of opioid overdose, such as respiratory depression and sedation . Research has also explored its potential role in modulating calcium turnover and its effects on neurogenesis and apoptosis in various cell lines .

Naloxone hydrochloride dihydrate can be synthesized through various methods, typically starting from thebaine or other morphinan derivatives. The synthesis involves several steps, including:

- Formation of the Epoxy Group: A key step involves creating the epoxy group at the C4-C5 position.

- Hydroxylation: Hydroxyl groups are introduced at specific positions (C3 and C14) through selective oxidation reactions.

- Allylation: The allyl side chain is added at C17.

- Hydrochlorination: Finally, hydrochloric acid is introduced to form the hydrochloride salt.

These steps can vary in conditions such as temperature and solvent choice, impacting yield and purity .

Naloxone hydrochloride dihydrate is widely used in clinical settings for:

- Reversal of Opioid Overdose: It is the standard treatment for suspected or known opioid overdoses.

- Emergency Medicine: Naloxone kits are distributed widely for use by first responders and community members.

- Research: It is studied for its effects on addiction and withdrawal symptoms, as well as its potential neuroprotective properties .

Interaction studies have shown that naloxone can modulate various physiological responses when combined with other substances:

- Opioid Agonists: It effectively reverses the effects of opioid agonists like morphine and fentanyl.

- Calcium Salts: Research indicates that naloxone may interact with calcium signaling pathways, potentially influencing pain modulation .

- Neurotransmitter Systems: Studies have examined its role in modulating NMDA receptor activity, indicating broader implications for neurological health .

Several compounds share similarities with naloxone hydrochloride dihydrate in terms of structure or function. Here are some notable examples:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Naltrexone | Similar morphinan backbone | Used for treating alcohol dependence |

| Buprenorphine | Partial agonist at μ-opioid receptors | Used for pain management and opioid addiction treatment |

| Methadone | Full agonist at μ-opioid receptors | Used for pain relief and opioid dependency treatment |

| Butorphanol | Mixed agonist-antagonist | Used for pain relief in surgical settings |

Uniqueness of Naloxone Hydrochloride Dihydrate

What distinguishes naloxone from these compounds is its specific role as a competitive antagonist that can rapidly reverse opioid-induced respiratory depression without producing significant effects when administered to non-opioid users. Unlike naltrexone, which has a longer duration of action and is used mainly for addiction treatment, naloxone's rapid onset makes it crucial in emergency situations .

Purity

Appearance

Storage

UNII

GHS Hazard Statements

H302 (14.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.32%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Substitution treatment for opioid drug dependence, within a framework of medical, social and psychological treatment., , The intention of the naloxone component is to deter intravenous misuse. Treatment is intended for use in adults and adolescents over 15 years of age who have agreed to be treated for addiction.,

ATC Code

N07BC51

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

All other therapeutic products -> Human pharmacotherapeutic group

Human drugs -> Zubsolv -> EMA Drug Category

Other nervous system drugs -> Human pharmacotherapeutic group

Human drugs -> Rare disease (orphan)

Dates

2: Dai W, Xiao D, Gao X, Zhou XB, Fang TY, Yong Z, Su RB. A brain-targeted ampakine compound protects against opioid-induced respiratory depression. Eur J Pharmacol. 2017 Aug 15;809:122-129. doi: 10.1016/j.ejphar.2017.05.025. Epub 2017 May 11. PubMed PMID: 28502631.

3: Janas A, Folwarczna J. Opioid receptor agonists may favorably affect bone mechanical properties in rats with estrogen deficiency-induced osteoporosis. Naunyn Schmiedebergs Arch Pharmacol. 2017 Feb;390(2):175-185. doi: 10.1007/s00210-016-1295-6. Epub 2016 Nov 28. PubMed PMID: 27896372; PubMed Central PMCID: PMC5233738.

4: Flint M, Than JT. Potential spawn induction and suppression agents in Caribbean Acropora cervicornis corals of the Florida Keys. PeerJ. 2016 Apr 26;4:e1982. doi: 10.7717/peerj.1982. eCollection 2016. PubMed PMID: 27168990; PubMed Central PMCID: PMC4860313.

5: Ruetzler K, Blome CJ, Nabecker S, Makarova N, Fischer H, Rinoesl H, Goliasch G, Sessler DI, Koinig H. A randomised trial of oral versus intravenous opioids for treatment of pain after cardiac surgery. J Anesth. 2014 Aug;28(4):580-6. doi: 10.1007/s00540-013-1770-x. Epub 2013 Dec 28. PubMed PMID: 24375220.

6: Sigmon SC, Dunn KE, Saulsgiver K, Patrick ME, Badger GJ, Heil SH, Brooklyn JR, Higgins ST. A randomized, double-blind evaluation of buprenorphine taper duration in primary prescription opioid abusers. JAMA Psychiatry. 2013 Dec;70(12):1347-54. doi: 10.1001/jamapsychiatry.2013.2216. PubMed PMID: 24153411; PubMed Central PMCID: PMC4131728.

7: Alford DP, LaBelle CT, Kretsch N, Bergeron A, Winter M, Botticelli M, Samet JH. Collaborative care of opioid-addicted patients in primary care using buprenorphine: five-year experience. Arch Intern Med. 2011 Mar 14;171(5):425-31. doi: 10.1001/archinternmed.2010.541. PubMed PMID: 21403039; PubMed Central PMCID: PMC3059544.

8: Mostafavi A, Abedi G, Jamshidi A, Afzali D, Talebi M. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation. Talanta. 2009 Feb 15;77(4):1415-9. doi: 10.1016/j.talanta.2008.09.024. Epub 2008 Sep 24. PubMed PMID: 19084658.

9: Rizzo A, Minoia G, Ceci E, Manca R, Mutinati M, Spedicato M, Sciorsci RL. The effect of calcium-naloxone treatment on blood calcium, beta-endorphin, and acetylcholine in milk fever. J Dairy Sci. 2008 Sep;91(9):3454-8. doi: 10.3168/jds.2007-0838. PubMed PMID: 18765603.

10: Berrocoso E, De Benito MD, Mico JA. Role of serotonin 5-HT1A and opioid receptors in the antiallodynic effect of tramadol in the chronic constriction injury model of neuropathic pain in rats. Psychopharmacology (Berl). 2007 Jul;193(1):97-105. Epub 2007 Mar 29. PubMed PMID: 17393145.

11: Santos AR, Miguel OG, Yunes RA, Calixto JB. Antinociceptive properties of the new alkaloid, cis-8, 10-di-N-propyllobelidiol hydrochloride dihydrate isolated from Siphocampylus verticillatus: evidence for the mechanism of action. J Pharmacol Exp Ther. 1999 Apr;289(1):417-26. PubMed PMID: 10087033.

12: Yamamoto M, Shimizu M, Okamiya H. Pharmacological actions of a new TRH analogue, YM-14673, in rats subjected to cerebral ischemia and anoxia. Eur J Pharmacol. 1990 Jun 8;181(3):207-14. PubMed PMID: 2116971.

13: Yamamoto M, Shimizu M, Ozawa Y. Effects of YM-14673, a new TRH analogue, on responses to morphine in rodents. Arch Int Pharmacodyn Ther. 1989 Jul-Aug;300:29-36. PubMed PMID: 2515820.

14: Yaksh TL, Harty GJ. Pharmacology of the allodynia in rats evoked by high dose intrathecal morphine. J Pharmacol Exp Ther. 1988 Feb;244(2):501-7. PubMed PMID: 3346833.

15: Kuriyama K, Tomono S. Significance of the enhancement of GABA receptor binding with low affinity in the assessment of central effects of benzodiazepine derivatives: Analysis using a 1H-1,2,4-triazolyl benzophenone derivative (450191-S). Neurochem Int. 1986;9(1):91-8. PubMed PMID: 20493105.

16: Woods JH, Young AM, Medzihradsky F, Smith CB, Aceto MD, Harris LS, Jacobson AE. Zomepirac: preclinical narcotic abuse liability evaluation. Arzneimittelforschung. 1983;33(2):218-22. PubMed PMID: 6133523.